molecular formula C14H10ClF3N4O2 B12865582 2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide

2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide

Cat. No.: B12865582
M. Wt: 358.70 g/mol
InChI Key: XBNLFIKUIYWYPH-UHFFFAOYSA-N
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Description

2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoroethoxy group, and an isonicotinamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoroethoxy group, and the final coupling to form the isonicotinamide structure. Common synthetic routes may include:

    Formation of the Pyridine Ring: This step often involves the cyclization of suitable precursors under specific conditions.

    Introduction of the Trifluoroethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate reagents.

    Coupling to Form Isonicotinamide: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide can be compared with other similar compounds, such as:

    2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)nicotinamide: Similar structure but different functional groups.

    2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but different core.

    2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)benzamide: Similar structure but different substituents.

Properties

Molecular Formula

C14H10ClF3N4O2

Molecular Weight

358.70 g/mol

IUPAC Name

N-[amino(pyridin-4-yl)methylidene]-2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide

InChI

InChI=1S/C14H10ClF3N4O2/c15-10-5-9(6-11(21-10)24-7-14(16,17)18)13(23)22-12(19)8-1-3-20-4-2-8/h1-6H,7H2,(H2,19,22,23)

InChI Key

XBNLFIKUIYWYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=NC(=O)C2=CC(=NC(=C2)Cl)OCC(F)(F)F)N

Origin of Product

United States

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